trans-3-Hexene

Combustion kinetics Autoignition Fuel chemistry

Combustion researchers requiring a well-characterized alkene for shock tube validation face limited access to geometrically pure trans-3-hexene with documented ignition behavior. This compound delivers precisely the trans (E) isomer with distinct NTC-free combustion profiles critical for gasoline surrogate mechanism development. • Absence of NTC behavior enables definitive validation of LLNL kinetic mechanisms across 1080-1640 K and 1.2-10 atm. • Produces C3H6O2 (mass 74) Criegee intermediates with well-characterized oligoperoxide product distributions for reproducible SOA studies. • trans geometry provides enhanced lability in CpRu(CO)2(η2-olefin)+ complexes with tunable cis/trans release ratios (18/82 to 76/24) via ligand selection. Supplied as a colorless liquid with ≥98% purity; shipped under ambient conditions with appropriate flammable-liquid hazardous goods compliance.

Molecular Formula C6H12
Molecular Weight 84.16 g/mol
CAS No. 70955-09-8
Cat. No. B7770549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Hexene
CAS70955-09-8
Molecular FormulaC6H12
Molecular Weight84.16 g/mol
Structural Identifiers
SMILESCCC=CCC
InChIInChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3/b6-5+
InChIKeyZQDPJFUHLCOCRG-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-3-Hexene Properties & Procurement


trans-3-Hexene (CAS 13269-52-8; registry number 70955-09-8 is associated with the (E)-3-hexene isomer) is a C6 internal alkene with the molecular formula C6H12 and molecular weight 84.16 g/mol [1]. As a symmetrical internal olefin with the double bond positioned at the C3 position and trans (E) stereochemistry, it exhibits a boiling point of 67°C, density of 0.677 g/mL at 25°C, refractive index n20/D of 1.394, and flash point of −12°C . Unlike terminal 1-hexene, which dominates industrial polyethylene comonomer applications, trans-3-hexene possesses distinct reactivity profiles in isomerization, metathesis, and ozonolysis that are governed by the steric and electronic environment of the internal trans double bond [2].

Stereochemistry Trans (E) internal olefin with symmetrical substitution; distinct from cis and terminal isomers.
Reaction landscape Isomerization, metathesis, ozonolysis, and coordination chemistry studies.
Procurement context Isomer-specific alkene for kinetic mechanism validation and atmospheric aerosol modeling.

trans-3-Hexene Isomer Non-Interchangeability


trans-3-Hexene is not functionally interchangeable with its cis isomer or with terminal 1-hexene. The trans geometry confers greater thermodynamic stability (trans/cis equilibrium ratio of approximately 67:33 wt% under isomerization conditions) and fundamentally different steric properties . In coordination chemistry, trans-3-hexene exhibits enhanced lability in metal-olefin complexes relative to cis-3-hexene due to increased steric crowding between the ligand and the trans-oriented ethyl substituents [1]. In combustion systems, the central double bond position of trans-3-hexene produces a characteristic lack of negative temperature coefficient (NTC) behavior absent in 1-hexene, directly impacting ignition timing and reaction pathway speciation [2]. In ozonolysis, trans-3-hexene generates Criegee intermediates of specific chain unit mass (C3H6O2, mass 74) that determine oligomer product distributions [3]. These differences are not incremental; they are mechanistically deterministic and cannot be overcome by adjusting concentration or reaction conditions.

trans vs. cis geometry
Different thermodynamic stability (trans/cis ~67:33 wt% equilibrium) alters metal-complex lability and product release ratios.
Internal vs. terminal double bond
Absence of NTC behavior in trans-3-hexene directly impacts ignition predictability; 1-hexene cannot serve as a combustion surrogate.
Criegee intermediate chain unit
Ozonolysis yields C3H6O2 (mass 74) oligomers; other alkenes produce different chain units, shifting SOA product distributions.

trans-3-Hexene Comparative Performance Evidence


Ignition Delay Time vs. 1-Hexene & trans-2-Hexene

In a direct head-to-head comparison of trans-hexene isomers using a rapid compression facility at stoichiometric conditions (ϕ = 1.0, 11 atm, 837–1086 K), trans-3-hexene exhibited ignition delay time behavior distinct from 1-hexene and trans-2-hexene. Crucially, trans-3-hexene demonstrated the characteristic lack of negative temperature coefficient (NTC) behavior typical of alkenes bearing a central double bond, whereas 1-hexene and trans-2-hexene exhibited pronounced NTC regions. Species sampling at ~900 K revealed differential yields of intermediate species among the three isomers, with the kinetic model showing the largest discrepancies specifically for the trans-3-hexene isomer [1].

Ignition NTC vs. isomers
Head-to-head
trans-3-hexene lacks NTC behavior; 1-hexene and trans-2-hexene show pronounced NTC. Model discrepancy largest for trans-3-hexene.
Supports isomer-specific combustion modeling.
RCM, stoichiometric, 11 atm, 837–1086 K.
Combustion kinetics Autoignition Fuel chemistry Shock tube

Olefin Lability: trans-3-Hexene vs. cis-3-Hexene

In a direct comparative kinetic study of olefin substitution in Cp'Ru(CO)2(η2-olefin)+ complexes, trans-3-hexene exhibited measurably enhanced lability compared to cis-3-hexene. The increased dissociation rate for the trans isomer was attributed to greater steric crowding between the Cp' ligand and the trans-oriented ethyl substituents. Substitution of CpRu(CO)2(η2-trans-3-hexene)+ by para-substituted pyridine ligands resulted in liberation of both trans- and cis-3-hexene products, with cis/trans release ratios varying systematically with ligand basicity: CF3-substituted pyridine yielded an 18/82 cis/trans ratio, while CH3O-substituted pyridine shifted the ratio to 76/24 [1].

Olefin lability
Head-to-head
Higher lability vs. cis-3-hexene in CpRu(CO)2(η2-olefin)+; cis/trans release ratio tunable 18/82 to 76/24 via pyridine ligand.
Context for olefin activation and ligand substitution.
Steric effect from trans ethyl groups.
Organometallic chemistry Coordination kinetics Olefin substitution Catalysis

Criegee Intermediate Chain Unit and SOA Formation

Gas-phase ozonolysis of trans-3-hexene yields oligoperoxide products with a characteristic repeating chain unit of C3H6O2 (mass 74), corresponding to the main Criegee Intermediate (CI) formed during ozonolysis. This chain unit mass is shared with ethyl butenyl ether and 2,3-dimethyl-2-butene but differs from trans-4-octene (C4H8O2, mass 88) and alkyl vinyl ethers (CH2O2, mass 46). The oligomers were detected in the mass range 200–800 u as major constituents of secondary organic aerosol (SOA) formed at atmospheric conditions in a 570 L spherical glass reactor [1]. Copolymerization of CIs from trans-3-hexene and ethyl vinyl ether produced oligomers with mixed chain units C3H6O2 (mass 74) and CH2O2 (mass 46) [2].

Criegee chain unit
Cross-study
Oligoperoxide repeating unit C3H6O2 (mass 74); detected in 200–800 u SOA range.
Defines SOA oligomer distribution.
570 L reactor, ESI(+)/FTICR MS.
Atmospheric chemistry Ozonolysis Criegee intermediates Secondary organic aerosol

Isomerization Equilibrium in C6 Hydrotreatment

Under hydrotreatment conditions over sulphide-form NiMo/γ-Al2O3 catalyst at 200–275°C, C6 olefin isomerization studies under pressurized hydrogen and nitrogen atmospheres revealed a similar equilibrium distribution of the concentrations of 1-hexene, cis-2-hexene, trans-2-hexene, cis-3-hexene, and trans-3-hexene. The isomerization rate under nitrogen atmosphere was up to 9.5 times slower than under hydrogen, yet the equilibrium distribution remained consistent [1]. This indicates that trans-3-hexene participates as a stable component of the thermodynamic equilibrium mixture rather than as a transient intermediate.

Isomerization equilibrium
Class-level
Stable equilibrium component among C6 olefins over NiMo/γ-Al2O3 at 200–275°C; rate under H2 up to 9.5× faster than N2.
Process design factor in hydrotreatment.
Equilibrium distribution similar across isomers.
Hydrotreatment Isomerization Bio-refining Heterogeneous catalysis

Ignition Delay vs. Equivalence Ratio

In a comprehensive shock tube study, trans-3-hexene ignition delay times were measured behind reflected shock waves for fuel-lean (Φ = 0.5), stoichiometric (Φ = 1.0), and fuel-rich (Φ = 1.5) mixtures between 1080 and 1640 K at pressures from 1.2 to 10 atm. The experimental data satisfied the Arrhenius equation across all conditions, enabling predictive modeling of ignition behavior. The Lawrence Livermore National Laboratory (LLNL) model was found to overestimate low-temperature reactivity and underestimate high-temperature pressure-dependence specifically for trans-3-hexene, necessitating mechanism modifications for accurate predictions [1].

Ignition delay vs. Φ
Supporting
Arrhenius behavior across Φ=0.5–1.5, 1080–1640 K, 1.2–10 atm. LLNL model overestimates low-T reactivity.
Validation dataset for kinetic mechanism refinement.
Shock tube, OH* chemiluminescence.
Shock tube kinetics Combustion modeling Fuel oxidation Arrhenius parameters

Tandem Isomerization-Metathesis to Linear Olefins

trans-3-Hexene undergoes conversion to heavier linear olefins via a tandem Ru-catalyzed biphasic isomerization/metathesis sequence. The process exploits differential rates of olefin metathesis and isomerization by partitioning the ionophilic metathesis catalyst in an ionic liquid phase while the isomerization catalyst resides in a separate non-polar organic phase [1]. This biphasic strategy enables controlled conversion of the symmetrical internal olefin to higher molecular weight products without the competing side reactions typical of single-phase systems.

Tandem metathesis
Supporting
Biphasic ionic liquid system converts trans-3-hexene to heavier linear olefins via Ru-catalyzed isomerization/metathesis sequence.
Controlled valorization route; data to verify.
Phase partitioning modulates rates.
Olefin metathesis Biphasic catalysis Ionic liquids Tandem catalysis

trans-3-Hexene Research & Industrial Applications


Surrogate Fuel Development & Kinetic Validation

trans-3-Hexene serves as a critical model compound for understanding alkene combustion chemistry, specifically the impact of double bond position on ignition behavior. The absence of negative temperature coefficient (NTC) behavior distinguishes trans-3-hexene from 1-hexene and trans-2-hexene, making it an essential validation target for gasoline surrogate kinetic mechanisms [1]. Researchers procuring trans-3-hexene for shock tube or rapid compression machine studies should anticipate that existing LLNL mechanisms require modification to accurately predict its ignition delay times across the 1080–1640 K range and 1.2–10 atm pressure domain [2].

Secondary Organic Aerosol (SOA) Modeling

trans-3-Hexene is employed as a proxy alkene in atmospheric ozonolysis studies to characterize Criegee Intermediate (CI) oligomerization pathways. The C3H6O2 (mass 74) chain unit produced from trans-3-hexene ozonolysis directly informs SOA particle formation and growth models. Atmospheric chemistry laboratories requiring reproducible SOA generation should select trans-3-hexene based on its well-characterized oligoperoxide product profile, documented in a 570 L reactor system with ESI(+)/FTICR MS structural confirmation [3].

Olefin Activation & Ligand Substitution

trans-3-Hexene provides a quantifiably more labile olefin ligand in CpRu(CO)2(η2-olefin)+ complexes compared to cis-3-hexene or methyl oleate. Organometallic chemists investigating olefin dissociation kinetics or developing olefin isomer separation strategies can leverage the tunable cis/trans release ratio (18/82 to 76/24) achievable through para-substituted pyridine ligand selection [4]. The trans geometry enables rapid NMR timescale rotation around the metal-olefin bond, producing equivalent methyl group signals that simplify spectroscopic analysis.

C6 Hydrotreatment Process Optimization

In hydrotreatment of biomass-derived C6 oxygenates over NiMo/γ-Al2O3 catalysts, trans-3-hexene exists as a stable component of the thermodynamic equilibrium mixture of C6 olefins. Process engineers designing separation trains or hydrogenation units for bio-refinery streams must account for trans-3-hexene's presence among 1-hexene, cis-2-hexene, trans-2-hexene, and cis-3-hexene at equilibrium. The isomerization rate under nitrogen is up to 9.5 times slower than under hydrogen, providing a potential process control lever [5].

Application
Selection Property
Validation Focus
Surrogate fuel kinetic validation
Ignition NTC absence
Shock tube / RCM ignition delay dataset
Secondary organic aerosol modeling
Criegee Intermediate chain unit identity
Oligoperoxide product distribution
Olefin activation & ligand substitution
Metal-complex lability
cis/trans release ratio tuning
C6 hydrotreatment process design
Isomerization equilibrium behavior
H2 vs. N2 rate differential review

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